molecular formula C26H38O5 B7943202 Bimatoprost isopropyl ester

Bimatoprost isopropyl ester

Cat. No.: B7943202
M. Wt: 430.6 g/mol
InChI Key: JGZRPRSJSQLFBO-DYZSFVSISA-N
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Description

Bimatoprost isopropyl ester is a synthetic prostaglandin analogue primarily investigated for its intraocular pressure (IOP)-lowering effects in glaucoma therapy. However, standard bimatoprost (Lumigan®) is an amide prodrug of bimatoprost acid, distinguished by an ethyl amide group at the C-1 carbon of the alpha chain, unlike its isopropyl ester counterparts such as latanoprost, travoprost, and tafluprost . The term "this compound" may refer to an isomer or derivative (e.g., 15(R)-bimatoprost isopropyl ester, CAS 130273-87-9), which exhibits distinct pharmacological properties . For clarity, this article focuses on bimatoprost (amide) and its comparison with isopropyl ester prostaglandin analogues (e.g., latanoprost, travoprost).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-DYZSFVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Esterification Strategies

The synthesis of this compound hinges on the selective esterification of the carboxylic acid moiety in prostaglandin intermediates. A pivotal method, adapted from the European Patent EP 3,235,810 A1, involves the use of vinyl ether-mediated acetal protection combined with esterification. In this process, the hydroxyl groups of the prostaglandin backbone are protected using tert-butyldimethylsilyl (TBS) groups, while the carboxylic acid is converted to an isopropyl ester via reaction with isopropyl vinyl ether (Figure 1).

Reaction Mechanism :

  • Protection : The secondary hydroxyl groups of the prostaglandin intermediate are shielded using TBS chloride in tetrahydrofuran (THF) at 0–5°C.

  • Esterification : The carboxylic acid reacts with isopropyl vinyl ether in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the isopropyl ester. This step leverages the enhanced reactivity of vinyl ethers, which facilitate esterification under mild conditions (20–25°C, 3–5 hours).

  • Deprotection : The TBS groups are removed using hydrochloric acid (1.2 N) in a THF/water mixture, yielding the final isopropyl ester derivative.

Key Advantages :

  • High Yield : The vinyl ether method achieves yields exceeding 85% due to minimized side reactions.

  • Scalability : The process is compatible with industrial-scale production, as demonstrated by Gentec, S.A.’s patented workflow.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts esterification efficiency. Comparative studies from EP 3,235,810 A1 and ChemicalBook reveal that tetrahydrofuran (THF) outperforms toluene and dichloromethane in facilitating homogeneous reaction mixtures. At 25°C, THF ensures rapid dissolution of the prostaglandin intermediate and isopropyl vinyl ether, reducing reaction times to 3–4 hours (Table 1).

Table 1 : Solvent Optimization for Isopropyl Ester Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF253.589
Toluene256.072
Dichloromethane255.568

Acid Catalysts and Equivalents

The use of p-toluenesulfonic acid (0.5 equiv) accelerates esterification without promoting hydrolysis of the isopropyl ester. Higher equivalents (>1.0) lead to side reactions, including dehydration of the prostaglandin’s cyclopentane ring.

Purification and Crystallization Techniques

Column Chromatography

Crude this compound is purified via silica gel chromatography using a gradient of ethyl acetate and methanol (95:5 v/v). This step removes unreacted starting materials and hydrolyzed byproducts, achieving ≥98% purity.

Polymorphic Control

Crystallographic studies from EP 2,938,593 B1 and US 2016/0175269 A1 demonstrate that bimatoprost derivatives exhibit enantiotropic polymorphism. For the isopropyl ester, Form II is the thermodynamically stable polymorph at 25°C, characterized by distinct XRPD peaks at 2θ = 8.9°, 12.7°, and 17.3°. Crystallization from diethyl ether at 12–32°C yields Form II with a melting point of 62.2°C (ΔHf = 81.5 J/g).

Analytical Characterization

Spectroscopic Confirmation

  • FTIR : The isopropyl ester shows C=O stretching at 1,740 cm⁻¹ and C-O ester vibrations at 1,250 cm⁻¹, consistent with prostaglandin esters.

  • NMR : 1^1H NMR (CDCl₃) displays a triplet at δ 1.25 ppm (isopropyl CH₃) and a multiplet at δ 5.05 ppm (cyclopentyl protons).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99% purity, with retention times of 8.2 minutes for the isopropyl ester and 7.9 minutes for residual bimatoprost acid.

Industrial-Scale Production Workflow

A scalable synthesis, adapted from EP 3,235,810 A1, involves:

  • Batch Reactor Setup : Combine prostaglandin acid (1.0 kg), isopropyl vinyl ether (11.0 equiv), and p-toluenesulfonic acid (0.5 equiv) in THF (5 L).

  • Reaction Monitoring : Track esterification progress via in-situ FTIR until carboxylic acid peaks (1,710 cm⁻¹) diminish to <0.5%.

  • Workup : Quench with phosphate buffer (pH 6.8), extract with ethyl acetate, and concentrate under reduced pressure.

  • Crystallization : Recrystallize from diethyl ether to isolate Form II (yield: 82%, purity: 99.3%).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The isopropyl ester is prone to hydrolysis under acidic conditions. Storage at pH 6.5–7.0 and temperatures <25°C minimizes degradation to bimatoprost acid (<0.1% over 12 months).

Polymorphic Transitions

Exposure to humidity (>60% RH) converts Form II to a monohydrate (Form III). Controlled drying (40°C, vacuum) reverts Form III to Form II without loss of crystallinity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is critical for both metabolic activation and stability studies.

Acid/Base-Catalyzed Hydrolysis

In aqueous acidic or alkaline conditions, the ester bond hydrolyzes to regenerate bimatoprost acid.

  • Acidic Hydrolysis :
    Bimatoprost isopropyl ester+H3O+Bimatoprost acid+Isopropyl alcohol\text{Bimatoprost isopropyl ester} + \text{H}_3\text{O}^+ \rightarrow \text{Bimatoprost acid} + \text{Isopropyl alcohol}.

  • Alkaline Hydrolysis :
    Bimatoprost isopropyl ester+OHBimatoprost acid+Isopropyl alcohol\text{this compound} + \text{OH}^- \rightarrow \text{Bimatoprost acid} + \text{Isopropyl alcohol} .

Kinetics :

  • Hydrolysis rates increase with temperature and pH extremes.

  • Stability studies using high-performance liquid chromatography (HPLC) show a half-life of ~48 hours at pH 7.4 and 25°C .

Enzymatic Hydrolysis

In vivo, corneal amidases convert the ester to its active free acid form.

  • Human Corneal Metabolism :
    Enzymatic hydrolysis occurs at ~2.5 µg/g/24 hours, releasing 17-phenyl-trinor prostaglandin F₂α, which mediates intraocular pressure reduction .

  • Bovine Corneal Studies :
    Similar amidase activity observed, confirming cross-species relevance .

Oxidation and Stability

The compound’s cyclopentane ring and unsaturated bonds make it susceptible to oxidation.

  • Thermal Degradation :
    Modulated differential scanning calorimetry (mDSC) reveals decomposition above 200°C, with oxidative degradation predominant.

  • Light-Induced Oxidation :
    Exposure to UV light accelerates oxidation, forming peroxides and epoxides at the double bonds .

Stabilization Strategies :

  • Storage in amber vials under inert gas (N₂/Ar).

  • Use of antioxidants like butylated hydroxytoluene (BHT) in formulations.

Receptor Binding and Biochemical Interactions

This compound’s pharmacological activity arises from interactions with prostaglandin receptors:

  • FP Receptor Activation :
    The free acid metabolite binds to FP receptors in the trabecular meshwork, increasing aqueous humor outflow (EC₅₀: 1.2–4.3 nM in human cells) .

  • Prostamide Receptor Antagonism :
    AGN211334 (a prostamide antagonist) inhibits bimatoprost-induced cell relaxation (IC₅₀: 1.2–3.3 µM), confirming receptor-specific effects .

Comparative Reactivity with Analogues

This compound’s reactivity differs from other prostaglandin esters due to its ethyl amide group and stereochemistry.

CompoundKey Reaction Differences
LatanoprostFaster hydrolysis (15% conversion in 24h vs. 2.5% for bimatoprost) .
TravoprostHigher FP receptor selectivity (EC₅₀: 89 nM vs. 4.3 nM) .
UnoprostoneLower thermal stability (decomposes at 150°C) .

Scientific Research Applications

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost is primarily approved for the treatment of open-angle glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor through both pressure-dependent and pressure-independent pathways, making it one of the most potent therapies available for managing IOP. Clinical trials have demonstrated significant reductions in IOP in patients using bimatoprost compared to other treatments, such as latanoprost and travoprost .

StudySample SizeTreatment DurationIOP Reduction
Smith et al., 201227816 weeksSignificant improvement in bimatoprost group
Glaser et al., 201536812 monthsEnhanced efficacy maintained over time

1.2 Post-Surgical Use

Bimatoprost is also utilized as a presurgical adjunct in patients undergoing procedures like trabeculectomy. Studies indicate that it can mitigate post-surgical IOP spikes, improving overall surgical outcomes .

Dermatological Applications

2.1 Eyelash Hypotrichosis

Bimatoprost is FDA-approved for treating eyelash hypotrichosis, promoting the growth of longer, thicker eyelashes. Multiple randomized controlled trials have confirmed its efficacy:

  • Study Findings : A study involving 278 participants showed significant improvements in eyelash length and fullness after 16 weeks of treatment with bimatoprost 0.03% compared to a placebo .
  • Safety Profile : Common side effects include conjunctival hyperemia and skin pigmentation changes, occurring in less than 4% of patients .
StudySample SizeTreatment GroupResults
Harii et al., 2014209Bimatoprost vs. VehicleEffective for idiopathic and chemotherapy-induced eyelash hypotrichosis
Fagien et al., 2013278Bimatoprost groupHigher patient satisfaction reported

2.2 Hair Growth Stimulation

Beyond eyelashes, bimatoprost has shown potential in stimulating hair growth on the scalp and eyebrows. Research indicates that it may be effective for individuals with alopecia areata, although further studies are needed to solidify these findings .

Other Potential Applications

3.1 Localized Fat Reduction

Emerging research suggests that bimatoprost may aid in localized fat reduction by inhibiting adipocyte differentiation. This application is still under investigation but presents a promising avenue for future therapies targeting obesity and body contouring .

Mechanism of Action

The compound exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events, leading to various physiological responses. The molecular targets include enzymes and signaling proteins involved in the prostaglandin pathway.

Comparison with Similar Compounds

Key Structural Differences:

Compound Functional Group at C-1 Prodrug Type Active Metabolite
Bimatoprost Ethyl amide Amide Bimatoprost acid
Latanoprost Isopropyl ester Ester Latanoprost acid
Travoprost Isopropyl ester Ester Travoprost acid
Tafluprost Isopropyl ester Ester Tafluprost acid

Bimatoprost’s ethyl amide group confers metabolic stability, reducing hydrolysis rates compared to isopropyl esters . For instance, latanoprost is completely hydrolyzed to its active acid in corneal tissues within 4 hours, whereas bimatoprost undergoes minimal hydrolysis (<2% conversion to 17-phenyl PGF2α) .

Pharmacological Activity and Receptor Potency

FP Receptor Agonist Potency (EC₅₀):

Compound EC₅₀ (nM) Study Model
Travoprost acid 42.3 Human TM cells
Latanoprost acid 126 Human TM cells
Bimatoprost acid 694–6,940 Human TM cells
Unoprostone ester 9,100 Human ciliary body

Bimatoprost exhibits lower FP receptor potency compared to travoprost and latanoprost .

Clinical Efficacy in IOP Reduction

Mean IOP Reduction (From Baseline):

Compound IOP Reduction (%) Clinical Significance
Bimatoprost 25–33% Superior to beta-blockers, CAIs
Latanoprost 20–30% Comparable to bimatoprost
Travoprost 27–31% Slightly less than bimatoprost

It is particularly effective in latanoprost-unresponsive patients, suggesting divergent mechanisms (e.g., dual FP/prostamide receptor activation) .

Stability and Formulation

pH Stability Ranges:

Compound Optimal pH Stability Formulation Type
Bimatoprost 6.8–7.8 Aqueous buffer
Latanoprost 5.5–6.7 Aqueous buffer
Travoprost 5.5–6.7 Aqueous buffer

Bimatoprost’s amide structure allows stability in near-neutral pH, reducing ocular irritation compared to acidic ester formulations .

Adverse Effects

Common Side Effects:

Effect Bimatoprost Incidence Latanoprost Incidence
Conjunctival hyperemia 30–45% 15–20%
Iris pigmentation 10–20% 5–10%
Eyelash growth 40–60% Rare

Bimatoprost’s pre-activated form (amide) may contribute to higher rates of hyperemia, as it requires less corneal metabolism .

Biological Activity

Bimatoprost is a synthetic prostaglandin analog primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. Its isopropyl ester form, known as bimatoprost isopropyl ester, serves as a prodrug that is converted into its active form, bimatoprost free acid, upon hydrolysis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Bimatoprost exerts its effects primarily through agonism of the FP prostaglandin receptor , which leads to increased outflow of aqueous humor via the trabecular meshwork and uveoscleral pathways. This mechanism effectively reduces intraocular pressure (IOP) without significantly affecting aqueous humor production . The pharmacokinetics of bimatoprost indicate that it is not extensively metabolized in systemic circulation, differentiating it from other prostaglandin analogs like latanoprost .

Biological Activity

The biological activity of bimatoprost is influenced by its ability to modulate matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for extracellular matrix turnover in the ciliary body. Research indicates that bimatoprost increases the activity of MMP-1 and MMP-9 while having no effect on MMP-2, suggesting a selective modulation that may enhance aqueous humor outflow .

Table 1: Comparative Agonist Activity of Prostaglandin Analogs

CompoundEC50 (nM)Receptor Type
Bimatoprost694 ± 293FP receptor
Travoprost42.3 ± 6.7FP receptor
Latanoprost126 ± 347FP receptor
Unoprostone Isopropyl9100 ± 2870FP receptor

Clinical Studies and Findings

Clinical studies have demonstrated the efficacy of bimatoprost in lowering IOP in various populations. A study comparing bimatoprost with unoprostone in normal cats showed no significant difference in IOP between treated and control groups, indicating a need for further investigation into its long-term effects . However, other studies have highlighted its superior efficacy compared to latanoprost and unoprostone in human subjects, particularly in patients with open-angle glaucoma .

Case Study: Efficacy in Human Subjects

A recent study evaluated the effects of preservative-free formulations of bimatoprost and latanoprost on ocular surface health. The results indicated that while both medications effectively lowered IOP, bimatoprost exhibited a more favorable profile regarding ocular surface inflammation and discomfort, making it a preferred choice for patients with sensitive eyes .

Side Effects and Tolerability

Bimatoprost is generally well-tolerated; however, common side effects include conjunctival hyperemia, eyelash growth, and changes in iris pigmentation. Long-term use has been associated with minimal systemic absorption, reducing concerns about systemic side effects .

Q & A

Q. What structural features differentiate bimatoprost isopropyl ester from other prostaglandin F2α analogs, and how do these influence its pharmacological profile?

this compound is distinguished by an ethyl amide group at the C-1 carbon of the alpha chain, replacing the isopropyl ester found in analogs like latanoprost and travoprost. This substitution enhances its chemical stability, particularly at neutral to slightly alkaline pH (6.8–7.8), compared to ester-based analogs that degrade faster in acidic conditions . The amide group also alters receptor binding kinetics, contributing to prolonged intraocular pressure (IOP)-lowering effects in glaucoma treatment .

Q. How does the chemical stability of this compound compare to other prostaglandin analogs under varying pH conditions?

this compound exhibits superior stability in aqueous solutions (pH 6.8–7.8) compared to ester-based analogs like latanoprost (optimal pH 5.5–6.7). This stability is attributed to the amide group’s resistance to hydrolysis, reducing the need for stabilizers in formulations. Experimental studies should include accelerated stability testing at 25°C/60% RH and 40°C/75% RH, with HPLC quantification of degradation products .

Q. What is the proposed mechanism of action of this compound in reducing intraocular pressure (IOP)?

this compound acts as a prodrug, hydrolyzed to its active acid form, which binds to prostaglandin F (FP) receptors in the trabecular meshwork and ciliary body. This increases aqueous humor outflow via uveoscleral pathways and modulates extracellular matrix remodeling through matrix metalloproteinase (MMP) induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding the efficacy of this compound versus PGF2α isopropyl ester?

Conflicting efficacy reports (e.g., IOP reduction variability across trials) may arise from differences in study design, patient subgroups, or definitions of "non-responders." To address this, employ meta-analysis with stratified subgroup analysis (e.g., baseline IOP, glaucoma type) and standardized responder criteria (e.g., ≥20% IOP reduction). Cross-over trials comparing bimatoprost and PGF2α isopropyl ester in the same cohort can isolate inter-individual variability .

Q. What experimental methodologies are recommended for assessing FP receptor activation by this compound in human trabecular meshwork (h-TM) cells?

Use phosphoinositide (PI) turnover assays and intracellular Ca²⁺ mobilization measurements in h-TM cells. Key steps:

  • Stimulate cells with bimatoprost acid (active form) at concentrations ranging from 1 nM to 10 µM.
  • Quantify [³H]-inositol phosphate accumulation via anion-exchange chromatography.
  • Validate FP receptor specificity using antagonists like AL-8810 (Ki = 2.56 µM).
  • Compare potency (EC₅₀) with other analogs (e.g., travoprost acid EC₅₀ = 2.4 nM vs. bimatoprost acid EC₅₀ = 112 nM) .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be designed to correlate aqueous humor drug concentrations with IOP reduction?

  • Collect serial aqueous humor samples post-administration via anterior chamber paracentesis (animal models) or microdialysis.
  • Measure bimatoprost and its acid form using LC-MS/MS.
  • Use a two-compartment model to estimate absorption (Ka), elimination (Ke), and maximum concentration (Cmax).
  • Link PK parameters to IOP reduction via an Emax model:
    E=Emax×CEC50+CE = \frac{E_{\text{max}} \times C}{EC_{50} + C}

where EE = IOP reduction, CC = drug concentration. PK/PD integration in rabbits showed a 4:1 ratio of bimatoprost to its acid in aqueous humor, with both contributing to efficacy .

Q. What strategies are effective for studying this compound’s effects on non-responders to other prostaglandin analogs?

  • Enroll patients with <15% IOP reduction after 4 weeks of PGF2α isopropyl ester therapy.
  • Switch to this compound and monitor IOP at 8 AM, 12 PM, and 4 PM for 12 weeks.
  • Analyze aqueous humor samples for MMP-1/-3 upregulation, a biomarker of enhanced outflow facility.
  • In one trial, 75% of non-responders achieved ≥18% IOP reduction with bimatoprost, likely due to differential FP receptor activation pathways .

Methodological Considerations

Table 1: Key Pharmacological Parameters of Prostaglandin Analogs

CompoundEC₅₀ (PI Turnover, nM)Aqueous Stability (pH)Primary Metabolite
Bimatoprost acid1126.8–7.8N/A
Travoprost acid2.45.5–6.7Travoprost
Latanoprost acid34.75.5–6.7Latanoprost
Data from

Table 2: Recommended Controls for Stability Studies

VariableExperimental Condition
Temperature25°C, 40°C
Humidity60% RH, 75% RH
pH Range5.0–8.0 (buffer)
Analytical MethodHPLC-UV (220 nm)
Based on

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